molecular formula C6H11NO B15051676 (S)-2-Aminohex-5-yn-1-ol

(S)-2-Aminohex-5-yn-1-ol

Cat. No.: B15051676
M. Wt: 113.16 g/mol
InChI Key: AAQLNWLDUWCQOD-LURJTMIESA-N
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Description

(S)-2-Aminohex-5-yn-1-ol is an organic compound with the molecular formula C6H11NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Aminohex-5-yn-1-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a chiral amine with a propargyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be more efficient than batch processes. The use of chiral catalysts or chiral auxiliaries is crucial to maintain the stereochemical integrity of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Aminohex-5-yn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alkenes or alkanes.

Scientific Research Applications

(S)-2-Aminohex-5-yn-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Aminohex-5-yn-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the alkyne group can participate in covalent bonding with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Aminohex-5-yn-1-ol: The enantiomer of (S)-2-Aminohex-5-yn-1-ol, which has different stereochemistry.

    2-Aminohexane: A similar compound lacking the alkyne group.

    2-Amino-5-hexyn-1-ol: A structural isomer with the amino group at a different position.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both an amino group and an alkyne group. This combination of functional groups allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(2S)-2-aminohex-5-yn-1-ol

InChI

InChI=1S/C6H11NO/c1-2-3-4-6(7)5-8/h1,6,8H,3-5,7H2/t6-/m0/s1

InChI Key

AAQLNWLDUWCQOD-LURJTMIESA-N

Isomeric SMILES

C#CCC[C@@H](CO)N

Canonical SMILES

C#CCCC(CO)N

Origin of Product

United States

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